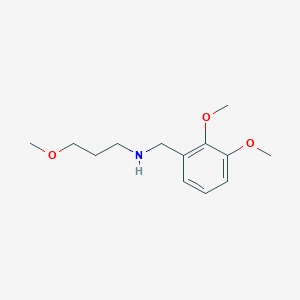
N-(2,3-dimethoxybenzyl)-N-(3-methoxypropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethoxybenzyl)-N-(3-methoxypropyl)amine, also known as DMMDA-2, is a psychoactive drug that belongs to the phenethylamine family. It was first synthesized in the 1970s and has been studied for its potential therapeutic applications in various fields such as neuroscience and psychiatry.
Mechanism of Action
N-(2,3-dimethoxybenzyl)-N-(3-methoxypropyl)amine acts as a partial agonist at the 5-HT2A serotonin receptor, which is involved in various physiological and psychological processes. It also has affinity for other serotonin receptors, including 5-HT2C and 5-HT7. N-(2,3-dimethoxybenzyl)-N-(3-methoxypropyl)amine has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
N-(2,3-dimethoxybenzyl)-N-(3-methoxypropyl)amine has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration rate. It has also been shown to affect mood, perception, and cognition, with reports of altered sensory perception and enhanced creativity.
Advantages and Limitations for Lab Experiments
N-(2,3-dimethoxybenzyl)-N-(3-methoxypropyl)amine has several advantages for lab experiments, including its potency, selectivity for serotonin receptors, and ability to produce consistent effects. However, it also has limitations, including its potential for abuse and the need for careful regulation and monitoring.
Future Directions
There are several future directions for N-(2,3-dimethoxybenzyl)-N-(3-methoxypropyl)amine research, including further investigation of its potential therapeutic applications in neuroscience and psychiatry, as well as its potential use in cancer research. Additionally, more research is needed to understand the long-term effects of N-(2,3-dimethoxybenzyl)-N-(3-methoxypropyl)amine use and its potential for abuse. Finally, further investigation is needed to optimize the synthesis method for N-(2,3-dimethoxybenzyl)-N-(3-methoxypropyl)amine and to develop more efficient and cost-effective methods for its production.
Synthesis Methods
N-(2,3-dimethoxybenzyl)-N-(3-methoxypropyl)amine can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with nitroethane, followed by reduction of the nitro group with lithium aluminum hydride and subsequent reductive amination with 3-methoxypropylamine. The final product is obtained after purification using column chromatography.
Scientific Research Applications
N-(2,3-dimethoxybenzyl)-N-(3-methoxypropyl)amine has been studied for its potential use in various research fields. In neuroscience, it has been investigated for its effects on serotonin receptors and its potential as a therapeutic agent for depression and anxiety disorders. In psychiatry, it has been studied for its potential use in the treatment of addiction and substance abuse disorders. N-(2,3-dimethoxybenzyl)-N-(3-methoxypropyl)amine has also been investigated for its potential use in cancer research as a potential anti-cancer agent.
properties
Product Name |
N-(2,3-dimethoxybenzyl)-N-(3-methoxypropyl)amine |
|---|---|
Molecular Formula |
C13H21NO3 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C13H21NO3/c1-15-9-5-8-14-10-11-6-4-7-12(16-2)13(11)17-3/h4,6-7,14H,5,8-10H2,1-3H3 |
InChI Key |
PZZPTTWNGVXSJR-UHFFFAOYSA-N |
SMILES |
COCCCNCC1=C(C(=CC=C1)OC)OC |
Canonical SMILES |
COCCCNCC1=C(C(=CC=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(2,4,4-Trimethylpentan-2-yl)amino]methyl}benzoic acid](/img/structure/B275508.png)

![2-[(3-Chloro-4-ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B275513.png)

![4-{2-[(3-Chloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B275516.png)

![1-[(3-Bromo-4-ethoxybenzyl)amino]propan-2-ol](/img/structure/B275519.png)
![1-[4-(benzyloxy)-3-bromophenyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B275523.png)
![2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}-2-methylpropan-1-ol](/img/structure/B275524.png)
![2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}ethanol](/img/structure/B275528.png)
![2-[(3-Bromo-4-ethoxybenzyl)amino]ethanol](/img/structure/B275529.png)
![2-[(3-Chloro-4-ethoxybenzyl)amino]ethanol](/img/structure/B275530.png)
![4-[(Tert-butylamino)methyl]benzoic acid](/img/structure/B275531.png)
![4-[(Cyclohexylamino)methyl]benzoic acid](/img/structure/B275532.png)